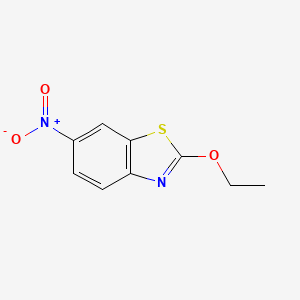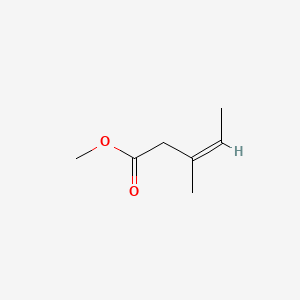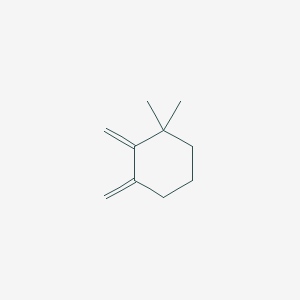
1,1-Dimethyl-2,3-dimethylidenecyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2,3-dimethylidenecyclohexane is an organic compound with the molecular formula C10H16 It is a derivative of cyclohexane, characterized by the presence of two methyl groups and two methylene groups attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2,3-dimethylidenecyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 1,1-dimethylcyclohexane with formaldehyde under acidic conditions to introduce the methylene groups. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
化学反应分析
Types of Reactions
1,1-Dimethyl-2,3-dimethylidenecyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene groups to methyl groups, resulting in a fully saturated cyclohexane derivative.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
科学研究应用
1,1-Dimethyl-2,3-dimethylidenecyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1-Dimethyl-2,3-dimethylidenecyclohexane depends on its specific application and the context in which it is used. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of the methylene groups can influence the compound’s reactivity and binding affinity, affecting its overall activity and efficacy.
相似化合物的比较
Similar Compounds
1,1-Dimethylcyclohexane: Lacks the methylene groups, resulting in different chemical and physical properties.
1,1-Dimethyl-2-methylenecyclohexane: Contains only one methylene group, leading to distinct reactivity and applications.
1,1-Dimethyl-3-methylenecyclohexane: Another isomer with different positioning of the methylene group.
Uniqueness
1,1-Dimethyl-2,3-dimethylidenecyclohexane is unique due to the presence of two methylene groups, which impart specific reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
属性
CAS 编号 |
60714-17-2 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
1,1-dimethyl-2,3-dimethylidenecyclohexane |
InChI |
InChI=1S/C10H16/c1-8-6-5-7-10(3,4)9(8)2/h1-2,5-7H2,3-4H3 |
InChI 键 |
DUNVVCSHCNSQOY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(=C)C1=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



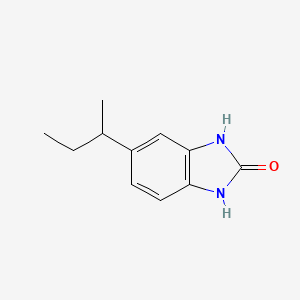
![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)

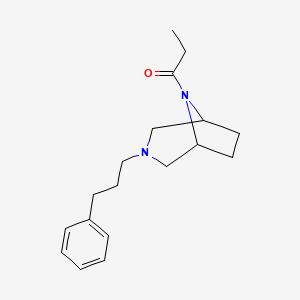

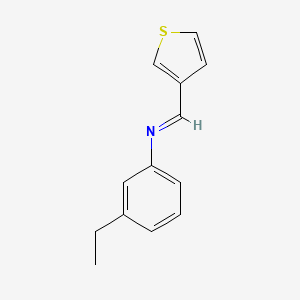


![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)
